Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate
Description
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,14)7-4-5-8(9(12)6-7)10(13)15-3/h4-6,14H,1-3H3 |
InChI Key |
XCBHNQGQVXPXMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)C(=O)OC)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 2-Chloro-4-Acetylbenzoate
The ketone precursor is synthesized via directed ortho-metalation of methyl 2-chlorobenzoate. The ester and chloro groups act as directing groups, enabling lithiation at the 4-position. Quenching with N-methoxy-N-methylacetamide introduces the acetyl group.
Key Data :
Grignard Addition to Form the Tertiary Alcohol
Methyl 2-chloro-4-acetylbenzoate reacts with methylmagnesium bromide (2.5 eq) in THF at 0°C. The Grignard reagent adds to the ketone, forming the tertiary alcohol.
Key Data :
- Yield : 75–80%.
- Workup : Quenching with saturated NH$$_4$$Cl, extraction with ethyl acetate, and purification via silica gel chromatography.
Suzuki-Miyaura Cross-Coupling
Preparation of Boronic Acid Partner
(2-Hydroxypropan-2-yl)boronic acid is synthesized by borylation of pinacolone followed by hydrolysis. Protection of the hydroxyl groups as silyl ethers (e.g., TBS) prevents side reactions during coupling.
Key Data :
Coupling with Methyl 2-Chloro-4-Bromobenzoate
Methyl 2-chloro-4-bromobenzoate undergoes Suzuki coupling with the protected boronate using Pd(PPh$$3$$)$$4$$ (5 mol%) and K$$2$$CO$$3$$ in dioxane/water (4:1) at 90°C.
Key Data :
Nucleophilic Aromatic Substitution
Activation of the Aromatic Ring
Methyl 2-chloro-4-nitrobenzoate is reduced to the corresponding aniline using H$$_2$$/Pd-C. Diazotization and subsequent substitution with a hydroxypropan-2-yl nucleophile are challenging due to the poor leaving group ability of amines.
Alternative Approach :
Introduce a triflate leaving group at the 4-position via reaction with Tf$$_2$$O. Methyl 2-chloro-4-trifluoromethanesulfonylbenzoate reacts with in situ-generated (2-hydroxypropan-2-yl)copper reagent.
Key Data :
Esterification of Preformed Carboxylic Acid
Synthesis of 2-Chloro-4-(2-Hydroxypropan-2-yl)benzoic Acid
2-Chloro-4-(2-hydroxypropan-2-yl)benzoic acid is prepared via Friedel-Crafts acylation of 2-chlorobenzoic acid with acetone under AlCl$$_3$$ catalysis. However, the electron-withdrawing carboxylic acid group deactivates the ring, necessitating harsh conditions.
Optimized Route :
- Step 1 : Methylation of 2-chlorobenzoic acid to methyl 2-chlorobenzoate.
- Step 2 : Friedel-Crafts acylation with acetyl chloride/AlCl$$_3$$ to install the acetyl group.
- Step 3 : Grignard addition (as in Section 1.2) followed by hydrolysis to the acid.
Key Data :
Esterification with Methanol
The carboxylic acid is esterified using SOCl$$_2$$/MeOH or DCC/DMAP coupling.
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Grignard Addition | High selectivity; minimal protection required | Requires specialized metalation conditions | 70–80% |
| Suzuki Coupling | Tolerates sensitive functional groups | Boronic acid synthesis adds steps | 60–75% |
| Nucleophilic Substitution | Direct substitution | Low efficiency due to poor leaving groups | 50–55% |
| Esterification of Acid | Simple final step | Multi-step acid synthesis reduces overall yield | 40–45% |
Experimental Optimization Insights
- Grignard Reaction : Use of CeCl$$_3$$ as a Lewis acid enhances ketone reactivity, improving yields to 85%.
- Suzuki Coupling : Microwave irradiation (120°C, 30 min) reduces reaction time and improves reproducibility.
- Protection Strategies : TBS ether protection of the tertiary alcohol prevents dehydration during coupling.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxypropan-2-yl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxypropan-2-yl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-Chloro-4-(2-Fluoropropan-2-yl)benzoate
- Structure : Replaces the hydroxyl group with a fluorine atom on the propan-2-yl substituent.
- Electronic Effects : Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring compared to the hydroxyl group, which is mildly electron-donating via resonance.
- Physical Properties :
- Lower polarity due to the absence of -OH, resulting in reduced water solubility.
- Higher lipophilicity (logP ~2.8 estimated) compared to the hydroxyl analog (logP ~1.9).
- Reactivity :
- Biological Activity : Fluorinated analogs often exhibit prolonged half-lives in vivo due to C-F bond stability .
Methyl 2-Chloro-4-(Chlorosulfonyl)benzoate
- Structure : Features a chlorosulfonyl (-SO₂Cl) group at the 4-position.
- Electronic Effects : Strong electron-withdrawing effect from the sulfonyl group, activating the benzene ring for electrophilic substitution at the 2- and 6-positions.
- Physical Properties :
- Higher molecular weight (269.1 g/mol vs. ~244.5 g/mol for the hydroxyl analog).
- Elevated melting point (>100°C) due to polar sulfonyl interactions.
- Reactivity :
- Applications : Intermediate in synthesizing sulfonamide-based drugs or polymers .
Methyl Benzoate and Simple Alkyl Benzoates
- Structure : Lack chlorine and complex substituents (e.g., methyl benzoate: C₈H₈O₂).
- Physical Properties :
- Lower molecular weights (e.g., methyl benzoate: 136.15 g/mol).
- Higher volatility (boiling point ~199°C for methyl benzoate vs. >250°C estimated for the hydroxyl analog).
- Toxicity : Generally low acute toxicity (LD₅₀ >2000 mg/kg in rats for methyl benzoate) but may cause mucosal irritation. The hydroxyl and chlorine substituents in the target compound likely increase toxicity .
Comparative Data Table
Biological Activity
Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate, also known as a derivative of methyl 2-chloro-4-hydroxybenzoate, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a benzoate structure with a chlorine substituent and an isopropanol group, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a study assessing various derivatives, it was found that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential utility in treating bacterial infections .
Anticancer Properties
The compound has shown promise in cancer research, particularly in the context of androgen receptor (AR) modulation. Compounds structurally related to this compound have been reported to inhibit the proliferation of prostate cancer cell lines by acting as AR antagonists. These compounds exhibited high affinity for the AR and demonstrated significant antagonistic activity in AR-overexpressing cells .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced cell proliferation.
- Modulation of Receptor Activity : The compound may act on nuclear receptors such as the androgen receptor, influencing gene expression related to cell growth and differentiation .
Pharmacokinetics
Pharmacokinetic studies on related compounds reveal important insights into their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, certain structural analogs demonstrated favorable pharmacokinetic profiles with adequate bioavailability and low potential for drug-drug interactions .
Study on Antimicrobial Efficacy
A notable study involved testing this compound against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at concentrations comparable to traditional antibiotics .
Prostate Cancer Research
In another case study focusing on prostate cancer treatment, researchers evaluated the efficacy of related compounds as selective androgen receptor modulators (SARMs). The findings suggested that these compounds could effectively reduce tumor growth in preclinical models through their antagonistic effects on the androgen receptor .
Q & A
Q. What are the recommended safety protocols for handling Methyl 2-chloro-4-(2-hydroxypropan-2-yl)benzoate in laboratory settings?
Answer:
- Engineering Controls: Use fume hoods to minimize inhalation exposure, especially during synthesis or purification steps.
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Emergency Measures: Install eye wash stations and emergency showers in proximity to work areas. Contaminated clothing must be removed immediately and laundered separately using specialized protocols .
- Hygiene Practices: Prohibit eating/drinking in labs, and enforce handwashing before leaving the workspace .
Q. What synthetic routes are commonly employed to prepare this compound?
Answer:
- Esterification: React 2-chloro-4-(2-hydroxypropan-2-yl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux. Monitor completion via TLC (silica gel, ethyl acetate/hexane eluent).
- Derivative Synthesis: For analogs, hydrazide derivatives can be synthesized by reacting the methyl ester with hydrazine hydrate (Method B, as described for structurally related compounds) .
Q. How is the compound purified, and what analytical methods validate its purity?
Answer:
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Analytical Validation:
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) between batches be resolved?
Answer:
- Cross-Validation: Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., HRMS m/z 231.0697 [M+H]+ ).
- Solvent Effects: Record spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to account for solvent-induced shifts.
- Dynamic Processes: Use variable-temperature NMR to detect conformational equilibria (e.g., hindered rotation in substituted aryl groups) .
Q. What mechanistic insights govern the stability of the 2-hydroxypropan-2-yl group under acidic/basic conditions?
Answer:
Q. How does the steric hindrance of the 2-hydroxypropan-2-yl moiety influence reactivity in nucleophilic acyl substitution?
Answer:
Q. What role does this compound play in the development of Rho kinase inhibitors?
Answer:
- Biological Precursor: The methyl ester serves as a synthetic intermediate for hydrazide derivatives (e.g., 2-chloro-4-(2-fluoropropan-2-yl)benzohydrazide), which exhibit inhibitory activity against Rho/ROCK pathways in cardiovascular research .
- Structure-Activity Relationship (SAR): Modifying the hydroxypropan-2-yl group (e.g., fluorination) enhances metabolic stability in vitro .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
